Nirvanol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-07-2, 2216-93-5 | |
| Record name | Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirvanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
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| Record name | NSC33388 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
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| Record name | Nirvanol | |
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| Record name | 5-ethyl-5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
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| Record name | ETHYLPHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
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Synthetic Methodologies and Chemical Transformations of Nirvanol
Biotransformational Synthesis Pathways of Nirvanol (B14652)
The formation of this compound in biological systems is intrinsically linked to the metabolism of its N-methylated precursor, mephenytoin (B154092). This biotransformation is a key area of study in pharmacogenetics, highlighting the role of specific enzyme systems in its synthesis.
Cytochrome P450 Enzyme Involvement in this compound Formation
The primary route to the in vivo formation of this compound is through the N-demethylation of mephenytoin. This metabolic process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, the S-enantiomer of mephenytoin undergoes selective 4'-hydroxylation by the CYP2C19 enzyme. nih.gov This reaction is a key step in the metabolic pathway and is subject to genetic polymorphism, leading to different metabolic rates in individuals. nih.gov The metabolism of phenytoin (B1677684), a structurally related hydantoin (B18101), also involves CYP2C9 and CYP2C19, which catalyze its conversion to hydroxylated metabolites. researchgate.netresearchgate.net While the primary metabolic pathway of mephenytoin is hydroxylation, N-demethylation to form this compound is another significant route.
Stereoselective Biotransformation Pathways to this compound
The biotransformation of mephenytoin to this compound exhibits a high degree of stereoselectivity. The aromatic hydroxylation of this compound (PEH) itself is also stereoselective, with the S-enantiomer being the preferred substrate for hydroxylation. nih.gov Studies in humans have shown that extensive metabolizers of mephenytoin excrete significant amounts of 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH), the hydroxylated metabolite of this compound, whereas poor metabolizers show only trace amounts. nih.gov This indicates that the same enzymatic system responsible for the stereoselective metabolism of S-mephenytoin is also involved in the metabolism of S-Nirvanol. nih.gov The initial S/R ratio of 4-OH-PEH in urine after administration of racemic this compound is approximately 14:1, underscoring the high stereoselectivity of the hydroxylation process. nih.gov
Laboratory Synthesis Approaches for this compound and Analogues
A variety of laboratory methods have been developed for the synthesis of this compound and other 5,5-disubstituted hydantoins. These range from classical multi-component reactions to modern asymmetric and environmentally friendly techniques.
Classical Cyclization Reactions for Hydantoin Core Formation
The Bucherer-Bergs reaction is a well-established and widely used method for the synthesis of 5,5-disubstituted hydantoins, including this compound. This one-pot, multi-component reaction involves the treatment of a ketone (in the case of this compound, 5-ethyl-5-phenyl ketone) with an alkali cyanide and ammonium carbonate. nih.govmdpi.com Another classical approach is the Biltz synthesis, which involves the base-catalyzed condensation of benzil with urea. chemrxiv.org A modification of this involves reacting a benzil derivative with thiourea, followed by oxidation to yield the corresponding hydantoin. academicjournals.org
| Reaction Name | Starting Materials | Key Reagents | Product |
| Bucherer-Bergs Reaction | Ketone (e.g., 5-ethyl-5-phenyl ketone) | Alkali Cyanide, Ammonium Carbonate | 5,5-disubstituted Hydantoin (e.g., this compound) |
| Biltz Synthesis | Benzil | Urea, Base | 5,5-diphenylhydantoin (Phenytoin) |
| Modified Biltz Synthesis | Benzil derivative | Thiourea, then Oxidizing Agent | 5,5-disubstituted Hydantoin |
Asymmetric Synthesis Techniques for this compound Enantiomers
The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the stereoselective nature of their biological activity. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture. nih.gov Various strategies have been employed, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis. For instance, nonracemic axially chiral thiohydantoins have been synthesized atroposelectively from o-aryl isothiocyanates and amino acid ester salts. nih.gov The development of asymmetric synthesis is crucial for producing single-enantiomer drugs, as different enantiomers can have distinct biological effects. mdpi.com
| Asymmetric Synthesis Approach | Description |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. |
| Chiral Catalysts | A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. |
| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as a starting material. |
Green Chemistry Principles in Hydantoin Synthesis Research
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and hydantoin synthesis is no exception. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. eurekaselect.com For the synthesis of hydantoins, several green approaches have been investigated. These include the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. chemrxiv.orgeurekaselect.com Mechanochemical methods, where reactions are carried out in a ball mill with minimal or no solvent, have also been successfully applied to the synthesis of hydantoins, including the antiepileptic drug phenytoin. acs.org These methods offer a more sustainable alternative to traditional synthetic protocols. researchgate.net
| Green Chemistry Technique | Principle | Application in Hydantoin Synthesis |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. | Reduces reaction times and improves yields in the synthesis of phenytoin and related compounds. academicjournals.org |
| Ultrasound-Assisted Synthesis | Utilizes the energy of sound waves to promote chemical reactions. | Accelerates reactions and leads to higher yields under milder conditions. chemrxiv.orgeurekaselect.com |
| Mechanochemistry | Reactions are induced by mechanical force (e.g., grinding in a ball mill). | Enables solvent-free or low-solvent synthesis of hydantoins. acs.org |
Derivatization Strategies for this compound
The chemical structure of this compound (5-ethyl-5-phenylhydantoin) offers several sites for modification, enabling the synthesis of a variety of derivatives. These modifications are primarily aimed at exploring the structure-activity relationships and modulating the physicochemical properties of the parent compound. Derivatization strategies for this compound have largely focused on substitutions at the nitrogen atoms of the hydantoin ring and hydroxylation of the phenyl group.
N-Substituted this compound Derivatives
The hydantoin ring of this compound contains two nitrogen atoms (N-1 and N-3) that can be substituted with various functional groups. Research has explored the synthesis of several classes of N-substituted derivatives, including alkoxymethyl, acyloxymethyl, and N-Mannich bases.
Alkoxymethyl and Acyloxymethyl Derivatives:
A straightforward method for the N-alkoxymethylation of hydantoins involves the use of phosphorus pentoxide and an acetal like dimethoxymethane or diethoxymethane in a chlorinated solvent nih.gov. This approach allows for the introduction of methoxymethyl or ethoxymethyl groups onto the nitrogen atoms of the hydantoin ring. One notable derivative synthesized through such methods is 3-methoxymethyl-5-ethyl-5-phenylhydantoin nih.gov.
Similarly, acyloxymethyl groups can be introduced. An example of this is 3-acetoxymethyl-5-ethyl-5-phenylhydantoin nih.gov. These substitutions can influence the lipophilicity and metabolic stability of the parent molecule.
| Derivative Name | N-Substituent | Reference |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | -CH₂OCH₃ | nih.gov |
| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | -CH₂OC(O)CH₃ | nih.gov |
N-Mannich Bases:
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the N-H of the hydantoin ring), formaldehyde, and a primary or secondary amine wikipedia.org. This reaction provides a versatile route to a wide array of N-aminomethyl derivatives oarjbp.com. The synthesis of N-Mannich bases of this compound involves the reaction of 5-ethyl-5-phenylhydantoin with formaldehyde and a suitable secondary amine. This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base wikipedia.org.
The general synthetic scheme for the preparation of N-Mannich bases of this compound can be represented as follows:
5-ethyl-5-phenylhydantoin + Formaldehyde + R₂NH → 3-((R₂N)methyl)-5-ethyl-5-phenylhydantoin + H₂O
This methodology has been successfully applied to synthesize a variety of derivatives with different amine moieties.
| Amine Used | Resulting N-Substituent | General Structure |
| Dimethylamine | -CH₂N(CH₃)₂ | 3-((Dimethylamino)methyl)-5-ethyl-5-phenylhydantoin |
| Diethylamine | -CH₂N(CH₂CH₃)₂ | 3-((Diethylamino)methyl)-5-ethyl-5-phenylhydantoin |
| Piperidine | -CH₂N(CH₂)₅ | 3-(Piperidin-1-ylmethyl)-5-ethyl-5-phenylhydantoin |
| Morpholine | -CH₂N(CH₂CH₂)₂O | 3-(Morpholinomethyl)-5-ethyl-5-phenylhydantoin |
Hydroxylated this compound Derivatives
Hydroxylation of the phenyl ring of this compound, particularly at the para-position, is a significant transformation that can impact the compound's biological properties. The synthesis of hydroxylated this compound derivatives can be approached through multi-step chemical synthesis.
A key synthetic route to obtaining 5-(4-hydroxyphenyl)-5-ethylhydantoin involves a process starting from more readily available precursors. One such method involves the reaction of phenol with glyoxylic acid and urea in the presence of an acid catalyst in an aqueous medium google.com. This condensation reaction directly constructs the hydantoin ring with the desired hydroxylated phenyl group at the 5-position.
The reaction proceeds as follows:
Phenol + Glyoxylic Acid + Urea → 5-(4-hydroxyphenyl)hydantoin
Subsequent ethylation at the 5-position would be required to complete the synthesis of the target molecule, though the direct synthesis of 5-ethyl-5-(4-hydroxyphenyl)hydantoin from 4-ethylphenol, glyoxylic acid, and urea following a similar principle is conceivable.
| Derivative Name | Position of Hydroxylation | Synthetic Precursors | Reference |
| 5-(4-hydroxyphenyl)-5-ethylhydantoin | para-position of the phenyl ring | Phenol, Glyoxylic Acid, Urea (followed by ethylation) | google.com |
Pharmacological and Biochemical Investigations of Nirvanol
Anticonvulsant Activity Research
Scientific literature readily available through targeted searches does not provide specific details on the direct mechanisms of Nirvanol's anticonvulsant activity related to neuronal excitability modulation, its specific interactions with ion channels, or its efficacy in maximal electroshock seizure models. The following sections provide a general overview of these concepts as they relate to anticonvulsant research.
Neuronal Excitability Modulation by This compound (B14652)
The therapeutic strategy for countering epilepsy often involves reducing neuronal excitability. ijpsr.com This can be achieved through various mechanistic pathways that ultimately stabilize the neuronal membrane and prevent the excessive electrical discharges that characterize seizures. ijpsr.com Anticonvulsant drugs can modulate neuronal excitability by acting on voltage-gated ion channels, enhancing inhibitory neurotransmission, or reducing excitatory neurotransmission. nih.gov While this compound is known for its anticonvulsant properties, specific studies detailing its direct effects on the modulation of neuronal excitability are not extensively documented in the currently reviewed scientific literature.
Ion Channel Interactions in Anticonvulsant Mechanisms
Voltage-gated sodium and calcium channels are critical targets for many anticonvulsant drugs. ijpsr.com By blocking these channels, drugs can limit the propagation of action potentials and reduce the sustained, high-frequency neuronal firing associated with seizures. nih.gov The interaction with these channels is often state-dependent, with a higher affinity for the inactivated state of the channel, which is more prevalent during a seizure. While the interaction of various anticonvulsants with sodium and calcium channels is a well-established area of research, specific investigations into the direct interaction of this compound with these particular ion channels are not detailed in the available literature.
Efficacy in Seizure Models: Maximal Electroshock (MES) Studies
The maximal electroshock (MES) seizure model is a widely used preclinical screening test to identify compounds with potential efficacy against generalized tonic-clonic seizures. meliordiscovery.com The test involves inducing a seizure through electrical stimulation and evaluating the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure. meliordiscovery.comyoutube.comyoutube.com The efficacy of many standard anticonvulsants, such as phenytoin (B1677684), has been well-characterized in this model. meliordiscovery.comnih.gov However, specific data from MES studies evaluating the efficacy of this compound (phenylethylhydantoin) could not be identified in the reviewed scientific literature.
Cytochrome P450 Enzyme Modulation by this compound
Extensive research has focused on the interaction of this compound and its derivatives with cytochrome P450 (CYP) enzymes, particularly CYP2C19.
This compound as a Potent and Selective CYP2C19 Inhibitor
This compound and its derivatives have been identified as highly potent and selective inhibitors of CYP2C19. semanticscholar.orgnih.govresearchgate.netnih.gov Specifically, the (+)-N-3-benzyl derivative of this compound has demonstrated significant inhibitory effects on this enzyme. semanticscholar.orgnih.govresearchgate.net In studies using human liver microsomes and cDNA-expressed P450 isoforms, (+)-N-3-benzyl-nirvanol showed marked inhibition of CYP2C19 activity. nih.gov At a concentration of 1 microM, (+)-N-3-benzyl-nirvanol inhibited approximately 80% of CYP2C19 activity, while showing minimal to no effect (less than 16% inhibition) on other CYP isoforms such as CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4. nih.gov This high degree of selectivity makes it a valuable tool for in vitro studies of drug metabolism. semanticscholar.orgnih.govresearchgate.net
The inhibitory potency of this compound derivatives has been quantified through the determination of IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. For (+)-N-3-benzylthis compound, the IC50 value for the inhibition of CYP2C19-mediated S-mephenytoin 4'-hydroxylation in pooled human liver microsomes was determined to be 0.414 µM, and in recombinant CYP2C19, it was 0.161 µM. researchgate.net
Inhibitory Potency (IC50) of (+)-N-3-Benzylthis compound on CYP2C19
| Enzyme Source | Substrate | IC50 (µM) |
|---|---|---|
| Pooled Human Liver Microsomes | (S)-mephenytoin | 0.414 |
| Recombinant CYP2C19 | (S)-mephenytoin | 0.161 |
Competitive Inhibition Kinetics of CYP2C19 by this compound and Derivatives
Further investigations have revealed that this compound derivatives act as competitive inhibitors of CYP2C19. semanticscholar.orgnih.govresearchgate.net Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
Studies have determined the Ki values for various this compound derivatives. For instance, (+)-N-3-benzyl-nirvanol was found to be a potent competitive inhibitor of recombinant CYP2C19 with a Ki value of 250 nM. semanticscholar.orgnih.govresearchgate.net In human liver preparations, the Ki value for the inhibition of (S)-mephenytoin 4'-hydroxylase activity ranged from 210 to 280 nM. nih.gov The enantiomer, (-)-N-3-benzyl-nirvanol, was found to be significantly less potent. nih.gov
Competitive Inhibition Constants (Ki) of this compound Derivatives for CYP2C19
| Inhibitor | Enzyme Source | Ki Value |
|---|---|---|
| (+)-N-3-benzyl-nirvanol | Recombinant CYP2C19 | 250 nM |
| (+)-N-3-benzyl-nirvanol | Human Liver Preparations | 210 - 280 nM |
Stereochemical Influences on CYP Inhibition Potency
The stereochemistry of this compound derivatives plays a critical role in their potency as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2C19. Research into N-3-benzyl derivatives of this compound has demonstrated a significant difference in inhibitory activity between its enantiomers.
Specifically, (+)-N-3-benzyl-nirvanol was identified as a highly potent, competitive inhibitor of recombinant CYP2C19. In contrast, its corresponding enantiomer, (-)-N-3-benzyl-nirvanol, was found to be 20- to 60-fold less potent. This marked difference underscores the stereoselective nature of the binding interaction between the inhibitor and the active site of the CYP2C19 enzyme.
In studies using human liver preparations, (+)-N-3-benzyl-nirvanol was shown to inhibit (S)-mephenytoin 4'-hydroxylase activity, a specific marker for native microsomal CYP2C19, with K(i) values in the range of 210 to 280 nM. The high potency and stereoselectivity of these derivatives highlight the importance of three-dimensional molecular structure in designing effective and specific enzyme inhibitors.
Table 1: Stereochemical Influence on CYP2C19 Inhibition Potency
| Compound | Target Enzyme | Inhibition Constant (K(i)) | Potency Note |
| (+)-N-3-benzyl-nirvanol | Recombinant CYP2C19 | 250 nM | Highly potent |
| (-)-N-3-benzyl-nirvanol | Recombinant CYP2C19 | - | 20- to 60-fold less potent than (+)-enantiomer |
| (+)-N-3-benzyl-nirvanol | Native Microsomal CYP2C19 | 210 - 280 nM | Potent |
Applications of this compound in CYP Reaction Phenotyping Research
Derivatives of this compound have become valuable tools in the field of drug metabolism research, specifically for CYP reaction phenotyping. These studies are essential in early drug development to identify which CYP isoforms are responsible for metabolizing a new chemical entity. The high potency and selectivity of compounds like (+)-N-3-benzyl-nirvanol for CYP2C19 make them particularly useful for this purpose.
As a selective chemical inhibitor, (+)-N-3-benzyl-nirvanol can be used in in vitro experiments with human liver microsomes or recombinant enzymes to determine the relative contribution of CYP2C19 to a specific metabolic pathway. When the addition of (+)-N-3-benzyl-nirvanol significantly reduces the metabolism of a test compound, it provides strong evidence for the involvement of CYP2C19.
The utility of such selective inhibitors is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance due to genetic polymorphisms in CYP enzymes. Research has established that (+)-N-3-benzyl-nirvanol is a useful tool for screening purposes during the early phases of drug metabolism studies.
Other Investigated Biological Activities of Hydantoin (B18101) Derivatives Relevant to this compound
Modulation of Enzymatic Pathways by Hydroxythis compound
Based on a review of available scientific literature, no specific information was found regarding the modulation of enzymatic pathways by the compound Hydroxythis compound.
Antioxidant Properties of Related Compounds
The hydantoin scaffold, which forms the core structure of this compound, is present in various derivatives that have been investigated for a range of biological effects. Among these, antioxidant activity has been noted. researchgate.netjddtonline.info Studies on different series of hydantoin derivatives have indicated a significant antioxidant effect, demonstrated by a reduction in oxidative stress parameters in treated cells. researchgate.netjddtonline.info This suggests that compounds within this chemical class possess the potential to mitigate oxidative damage.
Antiarrhythmic Properties of Hydantoin Derivatives
Hydantoin derivatives have been recognized for their antiarrhythmic properties. researchgate.netjddtonline.infonih.gov Phenytoin, a well-known anticonvulsant drug that is structurally related to this compound, is also used in the treatment of cardiac arrhythmias. researchgate.net Further research into the synthesis of new 1-N and 3-N aminoalkyl derivatives of 5,5-diphenylhydantoin has been conducted to evaluate their potential as antiarrhythmic agents. nih.gov The most active of these newly synthesized compounds demonstrated properties characteristic of Class Ia antiarrhythmic agents, according to the Vaughan Williams classification. nih.gov
Toxicological and Adverse Effect Mechanisms of Nirvanol
"Nirvanol Sickness" Syndrome: Mechanistic Research
"this compound sickness," also referred to historically as a hypersensitivity reaction associated with phenylethylhydantoin (phenytoin), was observed as early as 1916 during its use for treating Sydenham chorea. bioline.org.brbioline.org.brpsu.edujci.org This reaction was found to resolve upon discontinuation of the hydantoin (B18101). bioline.org.brbioline.org.brpsu.edu The syndrome shares similarities with serum sickness and is characterized by a constellation of systemic manifestations. bioline.org.brpsu.edujci.org While the exact mechanism by which aromatic anticonvulsants, including those metabolized to hydantoins like This compound (B14652), induce this hypersensitivity reaction is not fully understood, data suggest the involvement of arene-oxide intermediates. bioline.org.brbioline.org.brjabfm.org These intermediates, produced during the oxidation of the aromatic ring structure, might be responsible for toxic interactions with the cytochrome P-450 system. bioline.org.brbioline.org.brjabfm.org The syndrome is primarily associated with aromatic anticonvulsants such as phenobarbital (B1680315), phenytoin (B1677684), and carbamazepine (B1668303), but can also be observed with newer agents. bioline.org.brbioline.org.brjabfm.org Diagnostic criteria typically include fever, rash, and lymphadenopathy, though other organ systems like the gastrointestinal tract, lungs, and blood can also be affected. bioline.org.brbioline.org.brjabfm.org Blood abnormalities such as hemolytic anemia, thrombocytopenia, agranulocytosis, eosinophilia, leukocytosis, and lymphocytosis may be present. psu.edujabfm.org
Teratogenic Mechanisms of Hydantoin Metabolites, including this compound
Hydantoin anticonvulsants, including mephenytoin (B154092) and its metabolite this compound, are recognized teratogens associated with a pattern of birth defects known as Fetal Hydantoin Syndrome (FHS). diva-portal.orgrarediseases.orgdiva-portal.orgscielo.brscielo.br While the precise mechanisms are still being elucidated, several theories have been proposed, involving metabolic pathways and cellular damage. diva-portal.orgrarediseases.orgscielo.brnih.gov
Role of Embryonic Arrhythmia and Hypoxia-Reoxygenation Damage in Developmental Toxicity
A prominent hypothesis suggests that the developmental toxicity of many antiepileptic drugs (AEDs), including hydantoins, is mediated by inducing episodes of embryonic cardiac arrhythmia during critical periods of development. diva-portal.orgdiva-portal.orgnih.govnih.govresearchgate.net This pharmacologically induced arrhythmia can lead to embryonic hypoxia (insufficient oxygen supply), followed by reoxygenation, which in turn generates reactive oxygen species (ROS) causing tissue damage. diva-portal.orgdiva-portal.orgnih.govnih.gov Studies in animal models have shown that AEDs correlated with hypoxia-related malformations, such as cleft palate, caused concentration-dependent bradycardia and arrhythmia in embryonic hearts. diva-portal.org Phenytoin and dimethadione, a metabolite of trimethadione, demonstrated a higher potential for affecting the embryonic heart at clinically relevant concentrations compared to other AEDs like carbamazepine and phenobarbital. diva-portal.org The embryonic heart appears particularly susceptible to these effects during specific developmental stages. diva-portal.org The malformations observed after exposure to these drugs, such as orofacial clefts and distal digital reductions, are similar to those induced by interrupted oxygen supply to the embryo, supporting the role of embryonic ischemia/hypoxia. diva-portal.orgdiva-portal.orgnih.gov Pre-treatment with agents that capture ROS, such as phenylbutylnitrone (PBN), has been shown to reduce the incidence of cleft palate induced by phenytoin and dimethadione, further supporting the link between arrhythmia, hypoxia-reoxygenation, and ROS generation in the teratogenic mechanism. diva-portal.orgdiva-portal.org
Involvement of Reactive Oxygen Species in Hydantoin-Induced Teratogenicity
Reactive oxygen species (ROS) are strongly implicated in the teratogenic mechanisms of hydantoin metabolites, including this compound. diva-portal.orgnih.govnih.govcapes.gov.brnih.govdergipark.org.trdntb.gov.uascholaris.canih.govresearchgate.netresearchgate.net Bioactivation of hydantoins by embryonic enzyme systems, such as prostaglandin (B15479496) H synthase (PHS) and lipoxygenases (LPOs), can lead to the formation of free radical intermediates. diva-portal.orgnih.govresearchgate.net These intermediates can initiate the formation of ROS, including hydroxyl radicals, which can cause oxidative damage to crucial cellular macromolecules like DNA, proteins, and lipids. diva-portal.orgnih.govnih.govresearchgate.netresearchgate.net Studies have demonstrated that teratogenic doses of phenytoin, a related hydantoin, initiate oxidative DNA damage in both maternal hepatic and embryonic tissues, indicated by the formation of 8-hydroxy-2'-deoxyguanosine. nih.govresearchgate.net The potency of various structurally related drugs and metabolites, including l-nirvanol and d-nirvanol, in initiating the formation of this oxidized DNA product in in vitro systems correlated with their murine teratogenic potency. nih.govresearchgate.net Embryonic tissues may have relative deficiencies in free radical-related cytoprotective enzymes, making them more susceptible to oxidative damage during critical developmental periods. nih.govresearchgate.net Antioxidants and inhibitors of enzymes involved in bioactivation have been shown to reduce both oxidative lesions and embryotoxicity in experimental models, highlighting the significant role of ROS in hydantoin-induced teratogenicity. diva-portal.orgdiva-portal.orgnih.govdergipark.org.trnih.govresearchgate.netresearchgate.net
Stereoselective Fetal Hydantoin Toxicology
The teratogenicity of hydantoins, including mephenytoin and its metabolite this compound, exhibits stereoselectivity. wikipedia.orgnih.govjst.go.jp Mephenytoin is metabolized to this compound, and both compounds exist as enantiomers (R- and S-forms). wikipedia.orgnih.gov Research has investigated the relationship between in vivo drug metabolism and the stereoselective fetal toxicity of these compounds. jst.go.jpusf.edu Studies in pregnant mice have shown differential toxicity between the enantiomers of this compound. Equimolar doses of l-nirvanol (R-enantiomer) resulted in a significant increase in fetal resorptions and a decrease in fetal body weight, while minimal or no toxicity was observed with d-nirvanol (S-enantiomer). This finding was contrary to the initial expectation that the S-enantiomer, which undergoes more extensive arene oxide-mediated metabolism, would be more toxic. nih.gov The blood clearance for d-nirvanol was found to be double that of l-nirvanol, with higher urinary concentrations of arene oxide-mediated metabolites for the d-isomer. This suggests that despite greater formation of arene oxide metabolites from d-nirvanol, the l-enantiomer (B50610) is more fetally toxic, indicating that factors beyond the simple production of arene oxides contribute to the stereoselective toxicity.
Implications of Arene Oxide Metabolites in this compound Toxicity
The formation of reactive arene oxide intermediates during the metabolism of aromatic anticonvulsants, including those related to this compound, has been implicated in their toxicity, particularly in the context of hypersensitivity reactions and teratogenicity. wikipedia.orgbioline.org.brbioline.org.brjabfm.orgscielo.brscielo.brnih.govnih.govdntb.gov.uaresearchgate.net For compounds like phenytoin and mephenytoin, bioactivation by cytochrome P-450 enzymes can produce these electrophilic arene oxides. bioline.org.brbioline.org.brjabfm.orgdiva-portal.orgrarediseases.orgscielo.brscielo.brnih.gov These reactive metabolites have the potential to bind covalently to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and adverse effects. rarediseases.orgscielo.brscielo.brnih.gov While arene oxides are considered putative toxic intermediates, the role of these metabolites in the toxicity of this compound itself, especially regarding teratogenicity, is complex and may be stereoselective. nih.govresearchgate.net As noted in the discussion on stereoselectivity, studies with this compound enantiomers showed that the isomer producing fewer arene oxide-mediated metabolites (l-nirvanol) demonstrated greater fetal toxicity, raising questions about the direct role of arene oxides as the sole or primary teratogen in this context. nih.gov However, the formation of arene oxides from related hydantoins and their potential for interaction with biological molecules remain a significant area of investigation in understanding the broader toxicological profile of this class of compounds. bioline.org.brbioline.org.brjabfm.orgscielo.brscielo.brnih.gov
Analytical and Research Methodologies Employed in Nirvanol Studies
Chromatographic Techniques for Nirvanol (B14652) and Metabolite Quantitation
Chromatography plays a crucial role in separating and quantifying this compound and its metabolites in biological samples, enabling pharmacokinetic and metabolism studies.
Enantiospecific Liquid Chromatography/Tandem Mass Spectrometry
Enantiospecific liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed and validated for the simultaneous quantitation of the enantiomers of mephenytoin (B154092), this compound, and 4'-hydroxymephenytoin in human plasma and urine diva-portal.orgnih.govdiva-portal.org. This method is sensitive and allows for the separation of the S- and R-enantiomers of these compounds.
Sample preparation for plasma typically involves protein precipitation with acetonitrile, while urine samples are diluted with mobile phase diva-portal.orgnih.gov. The separation of analytes is achieved using a chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column diva-portal.orgnih.gov. Detection is performed using electrospray ionization tandem mass spectrometry diva-portal.orgnih.gov.
Validation of these methods has demonstrated good precision and accuracy across relevant concentration ranges in both plasma and urine. For instance, in one validated method, the lower limit of quantification (LLOQ) in plasma was 1 ng/mL for S- and R-4'-hydroxymephenytoin and S-Nirvanol, and 3 ng/mL for R-Nirvanol and S- and R-mephenytoin. In urine, the LLOQ was 3 ng/mL for all compounds diva-portal.orgnih.gov. Intra-day precision values (CV) were reported to be less than 12.4% for plasma and less than 6.4% for urine. Accuracy values ranged from 87.2% to 108.3% for plasma and 98.9% to 104.8% for urine diva-portal.orgnih.gov.
This enantiospecific LC/MS/MS method has been utilized to simultaneously characterize the metabolic activities of human cytochrome P450 (CYP) enzymes CYP2C19 and CYP2B6 diva-portal.orgnih.gov. Another LC/MS/MS method for quantifying mephenytoin, 4'-hydroxymephenytoin, and this compound in human urine involved diluting urine samples with a buffered beta-glucuronidase solution followed by incubation and addition of methanol (B129727) containing an internal standard. Chromatographic separation was achieved using a C18 column with a gradient flow, and quantification was done by triple-stage mass spectrometry in negative electrospray ionization and selected reaction monitoring mode. Linearity was observed from 15-10,000 ng/mL for all substances, with LLOQs of 20 ng/mL for 4'-hydroxymephenytoin and 30 ng/mL for this compound and mephenytoin. Intra- and inter-day inaccuracy and precision were within acceptable limits sigmaaldrich.com.
Gas-Liquid Chromatography in Pharmacokinetic Studies
Gas-liquid chromatography (GLC) has also been employed in pharmacokinetic studies of this compound, particularly in animal models. In studies investigating the stereoselective metabolism and pharmacokinetics of phenylethylhydantoin (this compound) in dogs, concentrations were measured by gas-liquid chromatography after intravenous administration of the pure enantiomers nih.gov. This technique was used to determine plasma concentrations and subsequently assess pharmacokinetic parameters such as plasma half-life, volumes of distribution, and renal clearances nih.gov. GLC has been historically used for the quantitative assay of compounds like carbamazepine (B1668303) in serum and is a technique applicable to pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs in biological matrices capes.gov.bropenaccessjournals.com.
In Vitro Experimental Models in this compound Research
In vitro models are essential tools for investigating the metabolic pathways and enzymatic interactions of this compound without involving living organisms.
Suspended Human Hepatocytes for Drug Metabolism Studies
Suspended human hepatocytes are a widely used in vitro system for drug metabolism studies, as they retain many of the drug-metabolizing enzyme activities found in the liver lonza.comnih.gov. These cells are suitable for short-term metabolism assays lonza.com. They are utilized to assess metabolic stability and identify metabolic pathways of drug candidates nih.gov. Suspended human hepatocytes have been used in studies involving N-3-benzyl derivatives of this compound as potential inhibitors of CYP2C19 researchgate.netsigmaaldrich.comsigmaaldrich.com. While N-3-benzylphenobarbital has shown superiority as a CYP2C19 inhibitor in this model compared to (+)-N-3-benzylthis compound, the use of suspended human hepatocytes allows for the evaluation of enzyme inhibition and the prediction of the fraction metabolized by specific CYP enzymes researchgate.net.
Recombinant Cytochrome P450 Enzyme Systems for Metabolic Characterization
Recombinant cytochrome P450 (CYP) enzyme systems are valuable for characterizing the specific enzymes involved in the metabolism of a compound. These systems typically involve expressing individual human CYP isoforms in a suitable host system nih.govspringernature.com. By incubating the drug with individual recombinant enzymes, researchers can identify which CYP isoforms are responsible for its biotransformation nih.govspringernature.com.
This compound is known to be a metabolite of mephenytoin, with its formation catalyzed by CYP2C19 smolecule.com. Studies using recombinant CYP enzymes, alongside human liver microsomes and chemical inhibitors, are standard approaches for reaction phenotyping to identify the major enzymes responsible for drug metabolism springernature.comresearchgate.netresearchgate.netnih.gov. Recombinant CYP2C19 has been used to study the inhibitory effects of compounds like N-3-benzyl derivatives of this compound researchgate.net. These studies have shown that (+)-N-3-benzyl-nirvanol is a potent competitive inhibitor of recombinant CYP2C19 researchgate.net. Recombinant enzyme systems offer improved assay sensitivity for determining intrinsic clearance compared to human liver microsomes and cryopreserved hepatocytes in some cases nih.gov.
In Vivo Animal Models in this compound Pharmacological and Toxicological Research
In vivo animal models are crucial for evaluating the pharmacological and toxicological effects of compounds in a complex biological system, as well as for conducting pharmacokinetic studies.
Animal models, such as dogs and mice, have been used in this compound research. Studies in dogs have investigated the stereoselective metabolism and pharmacokinetics of this compound (phenylethylhydantoin) nih.gov. These studies involved administering enantiomers of this compound intravenously and measuring concentrations in plasma and bile using techniques like gas-liquid chromatography to understand their disposition and hepatic metabolism nih.gov. The findings revealed stereoselectivity in hepatic hydroxylation, with differences observed in plasma half-lives and urinary and biliary excretion of metabolites between the enantiomers nih.gov.
Mouse models have been employed to examine the relationship between in vivo drug metabolism and stereoselective fetal hydantoin (B18101) toxicology, using mephenytoin and its metabolite this compound nih.gov. In one study, pregnant mice were administered enantiomers of mephenytoin or this compound to assess fetal toxicity nih.gov. This research aimed to explore the possibility of dissociating fetal toxicity from maternal anticonvulsant activity based on stereoselectivity nih.gov. The study observed fetal toxicity, specifically increased fetal resorptions and decreased fetal body weight, with one enantiomer of this compound, highlighting the importance of in vivo models for evaluating complex toxicological outcomes nih.gov. Animal models provide insights into biological mechanisms that may not be fully replicated by in vitro approaches, although interspecies differences in enzyme activity need to be considered when extrapolating findings to humans frontiersin.orgresearchgate.net.
Computational and Modeling Approaches in this compound Research
Computational methods are extensively employed in drug research and development, including studies on compounds like this compound. These approaches range from simulations of molecular behavior to predictive modeling of biological outcomes. For this compound, computational studies have focused on aspects such as its stereoselective metabolism and interactions with drug-metabolizing enzymes. The electron distribution and stereochemistry of hydantoin derivatives, including this compound, are recognized as important factors influencing their biological activity, which can be investigated through computational methods. researchgate.net
Molecular Docking and Simulation Studies for Enzyme Binding
Molecular docking and simulation studies are computational techniques used to predict how a small molecule, like this compound or its analogues, might bind to a larger molecule, such as an enzyme. These studies aim to determine the preferred orientation and binding affinity of the ligand within the enzyme's active site. This information is crucial for understanding the molecular basis of enzyme inhibition or metabolism.
In the context of this compound, such studies have been applied to investigate its interactions, or those of its derivatives and analogues, with cytochrome P450 (CYP) enzymes, which are key players in drug metabolism. For instance, studies involving derivatives of N-3 substituted this compound and phenobarbital (B1680315) have utilized computational methods to explore their inhibitory potency against CYP2C19 and CYP2C9. mdpi.com These studies have indicated that computational approaches, such as docking and homology modeling, are valuable tools for exploring the structure-activity relationships of these compounds in relation to enzyme inhibition. mdpi.comacs.org Findings from these computational models, such as CoMFA (Comparative Molecular Field Analysis) models applied to this compound inhibitors, have highlighted the importance of stereochemistry in determining inhibitory potency towards enzymes like CYP2C19. mdpi.com
Predictive Modeling for Drug-Drug Interactions Involving this compound
Predictive modeling approaches are used to forecast potential drug-drug interactions (DDIs) that may involve this compound. Given that this compound is a metabolite of mephenytoin and is metabolized by enzymes like CYP2C19, understanding its potential to interact with other drugs that are also substrates, inhibitors, or inducers of these enzymes is important. wikipedia.orgwikipedia.org
Future Directions and Translational Research for Nirvanol Studies
Development of Novel Nirvanol-Based Therapeutic Agents
The structural similarity of This compound (B14652) to other hydantoin (B18101) derivatives with established pharmacological activity, such as phenobarbital (B1680315), suggests potential for the development of novel therapeutic agents wikipedia.org. While this compound itself has historical clinical use, its associated toxicity has limited its widespread application wikipedia.org. Future research could focus on synthesizing and evaluating novel compounds structurally related to this compound, aiming to retain or enhance desirable pharmacological properties while mitigating unfavorable toxicological effects. This aligns with broader trends in neuropharmacological research focused on developing novel agents targeting specific pathways numberanalytics.com. The development of novel therapeutic agents often involves multiple stages of clinical trials to determine safety and efficacy nih.gov. Nanotechnology and advanced drug delivery systems are also being explored to enhance the efficacy and targeting of therapeutic agents, which could potentially be relevant for future this compound-based compounds jicrcr.comfrontiersin.org.
Investigation of this compound as a Probe for Drug Metabolism Phenotyping
This compound, particularly its enantiomers, has demonstrated utility as a probe for investigating drug-metabolizing enzymes, notably cytochrome P450 (CYP) enzymes page-meeting.orgpage-meeting.org. Specifically, S-mephenytoin, which is metabolized to S-nirvanol, is used as a probe for CYP2C19 activity page-meeting.orgpage-meeting.org. Derivatives like N-3-benzyl-nirvanol have been identified as potent and selective inhibitors of CYP2C19, proving useful for screening purposes in early drug metabolism studies with new chemical entities researchgate.net.
Research findings indicate the stereoselective metabolism of this compound, with the (S)-enantiomer undergoing significantly more hydroxylation than the (R)-enantiomer wikipedia.org. This stereoselectivity underscores the importance of using specific stereoisomers as probes for accurate phenotyping. Studies have utilized models to describe the pharmacokinetics of S-mephenytoin and its metabolite S-nirvanol to understand the induction of CYP2C19 and CYP2B6 activities by other drugs page-meeting.org.
The use of chemical inhibitors in reaction phenotyping assays is a standard method for estimating the contribution of specific enzymes to metabolic pathways researchgate.net. However, challenges exist regarding the selectivity of some inhibitors researchgate.net. The development of highly potent and selective inhibitors, such as certain N-3-benzyl-nirvanol derivatives, addresses this challenge and enhances the accuracy of phenotyping studies researchgate.net.
Future investigations may involve further exploring this compound and its derivatives as probes for other drug-metabolizing enzymes or transporters, contributing to a more comprehensive understanding of drug disposition and potential drug-drug interactions. The table below summarizes some findings related to this compound derivatives as CYP2C19 inhibitors:
| Compound | Target Enzyme | Inhibition Type | Ki Value (nM) | Selectivity | Reference |
| (+)-N-3-benzyl-nirvanol | CYP2C19 | Competitive | 250 | High | researchgate.net |
| (-)-N-3-benzyl-phenobarbital | CYP2C19 | Competitive | 79 | High | researchgate.net |
Note: Ki values indicate the potency of inhibition, with lower values representing stronger inhibition.
Advancements in Asymmetric Synthesis for Stereoisomers of this compound
This compound possesses a chiral center, leading to the existence of stereoisomers (enantiomers) nih.govuni.lu. Asymmetric synthesis, which aims to synthesize a specific enantiomer of a compound, is crucial because enantiomers can exhibit different biological activities and metabolic profiles springernature.comresearchgate.net. The stereoselective metabolism of this compound highlights the importance of being able to synthesize and study individual enantiomers wikipedia.org.
Advancements in asymmetric synthesis methodologies are directly applicable to this compound organic-chemistry.org. Techniques such as using chiral catalysts or auxiliaries can enable the preferential formation of one enantiomer over the other springernature.comresearchgate.netemory.edu. Research in asymmetric synthesis is continuously evolving, with new approaches being developed to prepare chiral molecules in enantiopure form springernature.com. The synthesis of related chiral compounds, such as Nafronyl stereoisomers, demonstrates the application of stereoselective synthesis coupled with separation techniques like chiral chromatography to obtain specific, biologically active stereoisomers researchgate.net. Future directions include developing more efficient and enantioselective routes for synthesizing both (+)-Nirvanol and (-)-Nirvanol, facilitating further research into their distinct biological effects and metabolic fates.
Addressing Unresolved Toxicological Mechanisms of this compound
Despite its historical use, the full scope of this compound's toxicological mechanisms is not completely understood, contributing to its limited clinical application wikipedia.org. This compound has been associated with toxicity, including potentially fatal blood dyscrasia wikipedia.org. Investigating these unresolved mechanisms is crucial for assessing the risks associated with exposure and for informing the development of safer related compounds.
Modern toxicological research employs a range of approaches to elucidate how chemicals exert their adverse effects. These include in vitro and in vivo studies, as well as advanced techniques like transcriptomics and metabolomics to identify affected biological pathways frontiersin.orgki.se. Research into the toxicological mechanisms of other compounds, such as fluoroquinolone antibiotics, highlights the importance of understanding oxidative stress, DNA damage, and interactions with cellular processes mdpi.com. Future studies on this compound's toxicity could utilize these methods to pinpoint the specific molecular targets and pathways disrupted by the compound and its metabolites. This could involve investigating its effects on cellular function, genetic material, and key enzymatic systems beyond metabolism, such as those involved in detoxification or cellular repair ki.se. Addressing these unresolved toxicological aspects is essential for a complete understanding of this compound's profile.
Q & A
Q. What are the key structural features of Nirvanol, and how do they influence its pharmacological activity?
this compound (5-ethyl-5-phenylhydantoin) contains a hydantoin ring with 5-ethyl and 5-phenyl substituents, a structure analogous to phenobarbital. These substituents enhance its anticonvulsant properties by modulating GABAergic activity. Methodologically, structure-activity relationship (SAR) studies employ X-ray crystallography, NMR spectroscopy, and comparative analysis with structurally related compounds like mephenytoin to isolate critical functional groups .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
this compound is synthesized via cyclization of ethylphenylurea with diethyl carbonate under alkaline conditions. Characterization involves:
Q. How should this compound be stored to maintain stability in laboratory settings?
Store as a solid at 2–8°C in airtight, light-resistant containers. Stability tests under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation. Avoid incompatible materials like strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. What methodologies resolve contradictions in CYP2B enzyme induction by this compound across species?
Studies report species-specific differences in CYP2B induction (e.g., strong in F344/NCr rats vs. weak in mice). To address variability:
Q. How can researchers design experiments to assess this compound’s enantioselective metabolism and toxicity?
(±)-Nirvanol exhibits stereoselective pharmacokinetics. Experimental designs include:
Q. What strategies mitigate data variability in this compound’s anticonvulsant efficacy studies?
Variability arises from dosing regimens and animal models. Mitigation approaches:
- Dose-response curves (e.g., 10–100 mg/kg in Wistar rats).
- Electroencephalogram (EEG) monitoring to quantify seizure thresholds.
- Blinded, randomized trials with negative controls (e.g., saline) and positive controls (e.g., phenobarbital) .
Methodological Considerations
Q. How should researchers analyze this compound’s metabolic pathways in human hepatocytes?
What frameworks guide the formulation of rigorous research questions on this compound’s neuropharmacology?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
